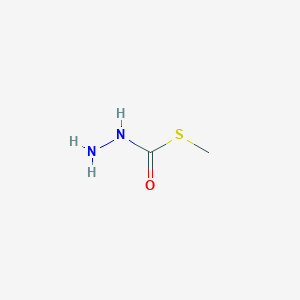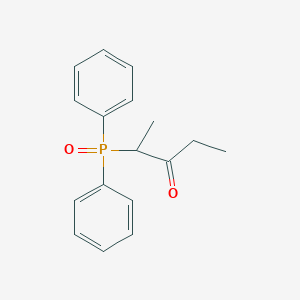![molecular formula C11H16O3 B14452476 Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester CAS No. 73275-63-5](/img/structure/B14452476.png)
Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, bicyclo[221]hept-5-en-2-ylmethyl ethyl ester is a unique organic compound characterized by its bicyclic structure This compound is part of the norbornene family, which is known for its strained ring system and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester typically involves a multi-step process. One common method includes the Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure. Subsequent esterification reactions introduce the carbonic acid ester group. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions are tailored to achieve the desired transformation while maintaining the integrity of the bicyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester involves its interaction with molecular targets and pathways. The ester group can undergo hydrolysis to release active intermediates, which then interact with biological targets. The bicyclic structure may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester: Similar bicyclic structure but with a different ester group.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester: Another ester derivative with slight variations in reactivity and properties.
Uniqueness
Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and potential applications. Its reactivity and stability make it a valuable compound in various fields of research and industry.
Propriétés
| 73275-63-5 | |
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
2-bicyclo[2.2.1]hept-5-enylmethyl ethyl carbonate |
InChI |
InChI=1S/C11H16O3/c1-2-13-11(12)14-7-10-6-8-3-4-9(10)5-8/h3-4,8-10H,2,5-7H2,1H3 |
Clé InChI |
BJVMGUDDQUGAQW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OCC1CC2CC1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-](/img/structure/B14452441.png)

